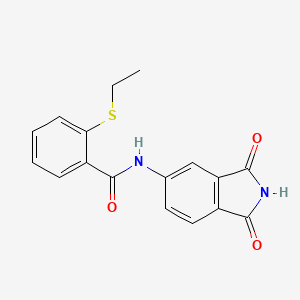

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethylsulfanyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-2-23-14-6-4-3-5-12(14)16(21)18-10-7-8-11-13(9-10)17(22)19-15(11)20/h3-9H,2H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRDRCOIYGMSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethylsulfanyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Isoindoline-1,3-dione: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.

Introduction of Ethylsulfanyl Group: This step involves the substitution reaction where an ethylsulfanyl group is introduced to the benzene ring, often using ethylthiol and a suitable catalyst.

Coupling with Benzamide: The final step involves coupling the isoindoline-1,3-dione derivative with benzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, potentially converting it to isoindoline.

Substitution: The benzamide part of the molecule can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4).

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Isoindoline derivatives.

Substitution Products: Halogenated or nitrated benzamides.

Scientific Research Applications

Organic Chemistry

In organic synthesis, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethylsulfanyl)benzamide serves as a versatile building block for more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new compounds with tailored properties.

Reactions:

- Oxidation: Can be oxidized to introduce additional functional groups.

- Reduction: Capable of being reduced to modify specific functional groups.

- Substitution: Participates in nucleophilic substitution reactions.

Biological Applications

The compound has shown potential in several biological applications:

- Enzyme Inhibition: It exhibits inhibitory effects on enzymes involved in inflammatory pathways and cancer progression. For example, it may modulate the activity of tyrosine kinases critical for cell signaling.

- Anticancer Activity: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Medicinal Chemistry

Research into the therapeutic properties of this compound has revealed promising results:

- Anti-inflammatory Properties: Investigated for its ability to reduce inflammation through enzyme inhibition mechanisms.

- Potential Drug Development: Ongoing studies aim to explore its efficacy in treating various diseases, including cancers and inflammatory disorders.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of this compound against human cancer cell lines, significant reductions in cell viability were observed at varying concentrations. The compound's mechanism was linked to apoptosis induction in cancer cells.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes revealed that it effectively inhibits certain pathways involved in inflammation. This was demonstrated through biochemical assays that measured enzyme activity before and after treatment with the compound.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethylsulfanyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety can act as a pharmacophore, while the ethylsulfanyl group may enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Substituent Diversity : The target compound’s ethylsulfanyl group is distinct from the hydroxyalkoxy (e.g., 13b–f) or halogenated (e.g., 8d, 13k) groups in analogs. Sulfur’s polarizability and moderate electron-withdrawing effects may enhance interactions with hydrophobic enzyme pockets compared to oxygen-based substituents .

- Isoindole Modifications: Most analogs (e.g., 13b–f, 13k) feature bulky groups at the isoindole’s 2-position (e.g., benzyl, fluorophenylmethyl), which likely influence steric hindrance and binding specificity.

Key Observations :

- The target compound likely shares a common synthesis route with other isoindol-5-yl benzamides, involving carbodiimide-mediated amide bond formation (e.g., EDCl/HOBt) .

- Lower yields in analogs (e.g., 13j: 18%) are attributed to steric challenges in coupling bulky substituents, suggesting that the target’s simpler structure might improve synthetic efficiency .

Spectroscopic and Analytical Data

Table 3: NMR and MS Data Comparison

Key Observations :

- The ethylsulfanyl group in the target compound would produce distinct 1H NMR signals (δ 1.35 for CH3, δ 2.65 for SCH2), absent in oxygen- or halogen-substituted analogs .

- Isoindole carbonyl carbons consistently resonate near δ 168–170 across all analogs, confirming the core’s electronic uniformity .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethylsulfanyl)benzamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps. A common method includes the triphosgenation of ethanol with N-butyl-4-aminophthalimide, followed by the introduction of an ethyl sulfanyl group. The reaction conditions often require careful temperature control and the use of solvents like chloroform and ethanol to facilitate the formation of the desired product .

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Isoindole derivatives have been shown to modulate cytokine production and stimulate T-cell activity, suggesting potential applications in cancer treatment .

- Antimicrobial Activity : Benzamide derivatives often display significant antifungal and antibacterial properties. For instance, certain derivatives have shown high efficacy against pathogens such as Botrytis cinerea and Fusarium graminearum, with effective concentrations (EC50) reported as low as 14.44 µg/mL .

- Vasorelaxant Effects : Some studies have indicated that related compounds possess vasorelaxant properties, which could be beneficial in cardiovascular applications .

Case Studies

- Zebrafish Embryo Toxicity Study : A study evaluated a series of benzamide derivatives for their toxicity to zebrafish embryos. The compound demonstrated low toxicity levels (20.58 mg/L), indicating a favorable safety profile compared to other compounds tested .

- Antifungal Efficacy : In comparative studies against common plant pathogens, this compound exhibited superior activity compared to traditional fungicides like pyraclostrobin, showcasing its potential as a novel agricultural fungicide .

Table 1: Biological Activities of Related Compounds

| Compound Name | EC50 (µg/mL) | Activity Type |

|---|---|---|

| This compound | 14.44 | Antifungal |

| Benzamide Derivative 10a | 84.4% | Antifungal |

| Benzamide Derivative 10f | 20.58 | Zebrafish Toxicity |

| Pyraclostrobin | 81.4% | Antifungal (control) |

| Mechanism | Description |

|---|---|

| Cytokine Modulation | Modulates TNF-alpha and IL production, enhancing immune response |

| T-cell Stimulation | Promotes activation and proliferation of T-cells |

| Vasorelaxation | Induces relaxation in vascular smooth muscle cells |

Q & A

Q. What are the common synthetic routes for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethylsulfanyl)benzamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step pathways starting with functionalized chalcones or isoindole precursors. For example, outlines a protocol for a structurally related terphenyl derivative, where 4,4′-difluoro chalcone is converted into intermediates via nucleophilic substitution and cyclization. Similarly, details coupling reactions using reagents like HATU and DIEA to form amide bonds, followed by purification via preparative HPLC. Key intermediates include:

- Isoindole-1,3-dione derivatives (e.g., 5-aminoisoindole-1,3-dione).

- Thioether-containing benzoyl chlorides (e.g., 2-(ethylsulfanyl)benzoyl chloride), which react with aminoisoindole intermediates to form the final compound.

Critical steps involve optimizing reaction conditions (e.g., solvent, temperature) to minimize side reactions and ensure high yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography (as in ) is the gold standard for confirming 3D structure, bond angles, and hydrogen-bonding networks.

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for verifying substituent positions (e.g., ethylsulfanyl group integration at δ ~2.5–3.5 ppm for S–CH2).

- High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy, particularly for detecting isotopic patterns of sulfur-containing moieties.

- FT-IR confirms carbonyl stretches (1,3-dioxo isoindole at ~1700–1750 cm) and thioether linkages (C–S at ~600–700 cm) .

Advanced Research Questions

Q. How do structural modifications at the isoindol-5-yl or ethylsulfanyl groups influence the compound’s allosteric modulation activity on metabotropic glutamate receptors (mGluRs)?

Methodological Answer: highlights that substituent positioning critically impacts receptor binding. For example:

- Ethylsulfanyl group : Modifying its length (e.g., replacing ethyl with propyl) alters hydrophobicity and steric hindrance, potentially shifting binding affinity.

- Isoindol-5-yl substitutions : Introducing electron-withdrawing groups (e.g., halogens) may enhance π-stacking interactions with receptor pockets.

Q. Experimental Strategies :

- Site-directed mutagenesis : Mutations like F585I in mGluR5 () abolish activity, indicating this residue’s role in binding.

- Radioligand displacement assays : Competitive binding studies using -MPEP (a known mGluR5 antagonist) reveal whether modifications compete at overlapping sites.

Table 1 : Impact of Key Mutations on Modulator Activity (Adapted from )

| Mutation (mGluR5) | Effect on CPPHA Activity | Effect on VU-29 Activity |

|---|---|---|

| A809V | No change | Abolished |

| F585I | Abolished | No change |

This table demonstrates distinct binding sites for structurally diverse modulators .

Q. What experimental strategies can resolve discrepancies in receptor binding data when assessing allosteric modulators like this compound?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell lines, ligand concentrations). employs:

- Schild analysis : To distinguish competitive vs. noncompetitive antagonism. For example, 5MPEP induced parallel rightward shifts in VU-29’s curve (competitive) but noncompetitive inhibition of CPPHA.

- Cross-species receptor chimeras : Swapping receptor domains between mGluR1 and mGluR5 identifies regions critical for modulator specificity.

- Calcium flux assays : Functional readouts (e.g., intracellular Ca) validate binding data by correlating receptor activation with physiological responses .

Q. How can researchers design analogs of this compound to improve solubility without compromising target affinity?

Methodological Answer:

- Bioisosteric replacement : Replace the ethylsulfanyl group with a sulfoxide or sulfone to enhance polarity ().

- PEGylation : Introduce polyethylene glycol (PEG) chains at non-critical positions (e.g., isoindole nitrogen) to improve aqueous solubility.

- Salt formation : Convert the free base into hydrochloride or citrate salts (as in ) for better crystallinity and dissolution.

Validation : - LogP measurements (HPLC or shake-flask) quantify hydrophobicity changes.

- Thermodynamic solubility assays in PBS (pH 7.4) assess practical solubility improvements .

Q. What computational methods are suitable for predicting the binding mode of this compound to mGluRs?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with mGluR5’s allosteric pocket (PDB: 6FFI). Focus on residues F585 and A809 ().

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes for >100 ns to assess stability of hydrogen bonds with Ser658 or hydrophobic contacts with Phe787.

- Free Energy Perturbation (FEP) : Quantify binding energy changes for analogs with modified substituents.

Validation : - Compare computational results with mutagenesis data (e.g., F585I abolishing activity) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.